Reaction Yield in the Synthesis of a Key Nilotinib Intermediate via Ullmann-Type Coupling
In the synthesis of the critical nilotinib intermediate 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, 3-bromo-5-(trifluoromethyl)aniline serves as the essential starting material. A patent describes a preparation method using this compound with 4-methylimidazole, CuI, Cs2CO3, and D-glucosamine hydrochloride in DMSO/water [1]. The reaction proceeds with a high yield, a key differentiator for industrial process efficiency.
| Evidence Dimension | Reaction Yield for Nilotinib Intermediate Synthesis |
|---|---|
| Target Compound Data | Yield: 96.18% (HPLC purity: 98.66%) [1] |
| Comparator Or Baseline | Alternate route using 3-bromo-5-(trifluoromethyl)aniline without D-glucosamine hydrochloride: Yield: 95.25% (HPLC purity: 98.53%) [1] |
| Quantified Difference | +0.93% yield and +0.13% HPLC purity |
| Conditions | Patent example using 3-bromo-5-(trifluoromethyl)aniline (24g, 0.1mol) with 4-methylimidazole (8.2g, 0.1mol), Cs2CO3 (58.7g, 0.18mol), CuI (0.95g, 0.005mol), D-glucosamine hydrochloride (1.1g, 0.005mol) in DMSO/water at 90°C for 12h [1]. |
Why This Matters
The demonstrated yield and purity metrics, compared against a baseline method, establish this compound as a high-performance building block for nilotinib synthesis, directly impacting cost-efficiency and product quality in pharmaceutical manufacturing.
- [1] Eureka | Patsnap. Preparation method of nilotinib intermediate-3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Patent CN105949128A, published 2016-09-21. View Source
